molecular formula C8H5ClF2O B2444774 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one CAS No. 154258-06-7

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one

Cat. No.: B2444774
CAS No.: 154258-06-7
M. Wt: 190.57
InChI Key: SXJZGJHYBNZBAX-UHFFFAOYSA-N
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Description

Halogen-Substituted Positional Isomers

Isomer Name Substituent Positions CAS Number
1-(2-Chloro-3,4-difluorophenyl)ethan-1-one Cl(2), F(3,4) Not reported
1-(4-Chloro-2,3-difluorophenyl)ethan-1-one Cl(4), F(2,3) Not reported
3'-Chloro-2',6'-difluoroacetophenone Cl(3), F(2,6) 177942-50-6
2-Chloro-3',4'-difluoroacetophenone Cl(2), F(3,4) 51336-95-9

Functional Group Isomerism

While the ketone group is fixed at position 1, alternative functional groups (e.g., aldehydes, carboxylic acids) would constitute functional isomers, which are not observed in this case.

Impact of Substituent Positionality

  • Electronic effects : Fluorine’s electronegativity alters ring electron density, influencing reactivity.
  • Steric effects : The 2,4-difluoro substitution minimizes steric hindrance compared to ortho-difluoro configurations.
  • Crystallinity : Substituent arrangement affects melting points (e.g., 32°C for 2-Chloro-3',4'-difluoroacetophenone vs. 31–32°C for the title compound).

Properties

IUPAC Name

1-(3-chloro-2,4-difluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZGJHYBNZBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2,4-difluorophenyl)ethan-1-one typically involves the reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the desired product formation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or recrystall

Biological Activity

1-(3-Chloro-2,4-difluorophenyl)ethan-1-one, also known as 2-Chloro-2',4'-difluoroacetophenone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antifungal activities, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Weight: 190.57 g/mol
  • CAS Number: 51336-94-8
  • Chemical Structure:
    C8H5ClF2O\text{C}_8\text{H}_5\text{ClF}_2\text{O}

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against various Candida species. The compound has shown promising results in inhibiting the growth of Candida albicans and other related fungi.

Table 1: Antifungal Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans0.020 µg/mL
Control (Fluconazole)Candida albicans0.023 µg/mL
Other derivativesVariousRanging from 0.00035 to 0.210 µg/mL

The compound's efficacy is comparable to that of fluconazole, a common antifungal medication, suggesting its potential as a therapeutic agent against fungal infections .

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have indicated that the presence of halogen substituents significantly enhances the biological activity of phenyl derivatives. Specifically, the combination of chlorine and fluorine atoms at specific positions on the phenyl ring appears to optimize antifungal potency.

Table 2: SAR Insights

Substituent PositionTypeEffect on Activity
3ChlorineIncreased potency
4FluorineEnhanced activity
CombinationCl/FSynergistic effect

The introduction of electron-withdrawing groups like fluorine at the para position has been shown to improve binding affinity to target enzymes involved in fungal metabolism, thereby increasing efficacy against Candida species .

Study on Antifungal Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of this compound and tested their antifungal activities. The study revealed that modifications in the aryl group significantly affected the MIC values against Candida albicans. For instance, compounds with multiple fluorine substitutions demonstrated lower MIC values compared to their chlorinated counterparts .

Enzyme Interaction Studies

Further investigations into enzyme interactions have shown that this compound can inhibit key enzymes involved in fungal cell wall synthesis. The inhibition was measured using electrophysiological methods, confirming that halogenated derivatives exhibit a higher degree of inhibition than non-halogenated variants .

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